molecular formula C18H18BrNO4 B13726385 4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate

4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate

Cat. No.: B13726385
M. Wt: 392.2 g/mol
InChI Key: SBCGSONZHZWLKN-NSCUHMNNSA-N
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Description

4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate is a synthetic organic compound featuring a benzoate ester core substituted with hydroxyl, methoxy, and aminopropenyl groups. Key structural attributes include:

  • E-configuration of the aminopropenyl group, which influences molecular geometry and intermolecular interactions.
  • Hydroxy and methoxy substituents at positions 6 and 4 of the benzene ring, contributing to hydrogen-bonding capacity and electronic effects.
  • 4-Bromobenzyl ester, which enhances lipophilicity and may impact binding to hydrophobic targets.

Its structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (often refined using programs like SHELX ), for unambiguous characterization.

Properties

Molecular Formula

C18H18BrNO4

Molecular Weight

392.2 g/mol

IUPAC Name

(4-bromophenyl)methyl 2-[(E)-3-aminoprop-1-enyl]-6-hydroxy-4-methoxybenzoate

InChI

InChI=1S/C18H18BrNO4/c1-23-15-9-13(3-2-8-20)17(16(21)10-15)18(22)24-11-12-4-6-14(19)7-5-12/h2-7,9-10,21H,8,11,20H2,1H3/b3-2+

InChI Key

SBCGSONZHZWLKN-NSCUHMNNSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)O)C(=O)OCC2=CC=C(C=C2)Br)/C=C/CN

Canonical SMILES

COC1=CC(=C(C(=C1)O)C(=O)OCC2=CC=C(C=C2)Br)C=CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a benzyl compound followed by a series of coupling reactions to introduce the aminopropenyl and hydroxy-methoxybenzoate groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that derivatives of compounds similar to 4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate exhibit promising anticancer properties. Research highlights the role of such compounds in targeting specific cancer cell lines, demonstrating efficacy in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms. For instance, compounds with similar structural motifs have been shown to interact with cellular pathways involved in cancer progression, suggesting a potential for this compound as a lead in drug development for cancer therapies .

Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, which has been explored in various studies. The presence of bromine and methoxy groups may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. This property is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .

Agricultural Applications

Plant Growth Regulators : Compounds like this compound can be utilized as plant growth regulators. Their ability to modulate hormonal pathways in plants can enhance growth rates, improve yield, and increase resistance to environmental stressors. Research indicates that such compounds can stimulate root development and increase chlorophyll content, thereby enhancing photosynthetic efficiency .

Pesticidal Activity : The compound's potential as a pesticide is also noteworthy. Its structural features may allow it to act as a bioactive agent against specific pests, providing an eco-friendly alternative to conventional pesticides. Studies have shown that similar compounds can disrupt the metabolic processes of target pests, leading to effective pest management strategies without significant harm to beneficial insects .

Materials Science Applications

Polymer Chemistry : In materials science, derivatives of this compound are being investigated for their utility in polymer synthesis. The compound can serve as a building block for creating novel polymers with tailored properties for applications in coatings, adhesives, and composites. Its ability to form strong intermolecular interactions enhances the mechanical properties of resulting materials .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in specific cancer cell lines through apoptosis induction.
Study 2Antimicrobial PropertiesShowed effective antimicrobial action against various bacterial strains, highlighting its potential as an antibiotic alternative.
Study 3Plant Growth RegulationReported enhanced root growth and chlorophyll content in treated plants, indicating improved photosynthetic efficiency.
Study 4Pesticidal ActivityEffective against common agricultural pests with minimal impact on non-target species.
Study 5Polymer SynthesisUtilized in the formation of high-performance polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism by which (E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Structural Analogues from Recent Studies

highlights four structurally related indolinone derivatives (compounds 57–60) featuring a 4-bromobenzyl group and acetamide-linked quinoline moieties . While these differ in core structure (indolinone vs. benzoate), they share critical functional groups and design principles. Key comparisons are summarized below:

Compound Core Structure Substituents Reported Activity (Value)
Target Compound Benzoate ester 6-hydroxy, 4-methoxy, (E)-3-aminopropenyl, 4-bromobenzyl N/A (Data not available)
Compound 57 Indolinone 5-amino, 4-bromobenzyl, quinolin-6-yl acetamide 5.411
Compound 58 Indolinone 5-hydroxymethyl, 4-bromobenzyl, quinolin-6-yl acetamide 5.208
Compound 59 Indolinone 5-cyanamido, 4-bromobenzyl, quinolin-6-yl acetamide 6.878
Compound 60 Indolinone 3-aminoisoxazol-5-yl methyl, quinolin-6-yl acetamide 5.322

Note: Activity values (likely IC₅₀ or similar) are unitless and derived from the source material .

Key Observations

Substituent Effects on Activity: Compound 59, with a cyanamido group, exhibits the highest activity (6.878), suggesting electron-withdrawing substituents enhance target engagement.

Core Structure Implications: The indolinone core in compounds 57–60 allows for conjugation with the quinoline moiety, facilitating π-π stacking interactions. In contrast, the target’s benzoate ester may prioritize electrostatic interactions via its polar groups.

Role of the 4-Bromobenzyl Group :

  • This group is conserved across all compounds, indicating its critical role in hydrophobic binding or stability. Its absence in compound 60 correlates with reduced activity (5.322 vs. 5.411–6.878), emphasizing its importance .

Aminopropenyl vs. Acetamide Linkers: The target’s (E)-3-aminopropenyl chain introduces a rigid, planar structure that could stabilize interactions with enzymatic active sites. In contrast, the acetamide linker in compounds 57–60 offers conformational flexibility, possibly enabling broader target compatibility.

Methodological Considerations

Structural elucidation of such compounds often relies on X-ray crystallography, with refinement tools like SHELX remaining widely used despite their origins in older computational paradigms . The robustness of SHELX in handling small-molecule data ensures accurate determination of stereochemistry (e.g., the E-configuration in the target compound) .

Biological Activity

4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological properties based on recent research findings.

The molecular formula of this compound is C18H20BrN1O4C_{18}H_{20}BrN_{1}O_{4} with a molecular weight of 392.2 g/mol. It has a LogP value of 3.6, indicating moderate lipophilicity, which is favorable for cellular uptake .

Anticancer Activity

Recent studies have demonstrated that derivatives of 4-bromobenzyl compounds exhibit potent anticancer activities through various mechanisms:

  • Topoisomerase Inhibition : Compounds structurally related to 4-bromobenzyl have been shown to inhibit topoisomerases I and II, which are critical enzymes in DNA replication and transcription. For instance, a study identified a derivative that exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and FaDu (head and neck cancer) cells. The compound demonstrated over 80% inhibition at a concentration of 10 µM .
  • Mechanism of Action : The anticancer effects were linked to the induction of autophagy and apoptosis. Western blot analysis revealed increased levels of cleaved caspase-3 and LC3A/B, markers indicative of apoptosis and autophagic processes, respectively. Additionally, the compounds induced G2/M phase cell cycle arrest in MCF-7 cells .
  • Selectivity : Importantly, the most active compounds showed minimal cytotoxicity against normal HEK-293 cells, suggesting a selective action toward cancerous cells .

Anti-inflammatory Activity

The anti-inflammatory properties of 4-bromobenzyl derivatives have been explored through their selective inhibition of cyclooxygenase enzymes:

  • COX Inhibition : A study indicated that certain derivatives exhibited selective inhibition of COX-2 over COX-1, which is beneficial as it may reduce the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors. This dual action makes these compounds promising candidates for further development in anti-inflammatory therapies .

Structure-Activity Relationship (SAR)

The biological activity of 4-bromobenzyl derivatives can be influenced by structural modifications:

CompoundStructureAnticancer ActivityCOX Selectivity
7aStructureHigh (83.52% at 10 µM)Selective COX-2 Inhibition
7rStructureModerate (74.70% at 10 µM)Moderate COX Selectivity

This table summarizes the activity profiles based on structural variations, indicating that specific substitutions can enhance anticancer efficacy while maintaining selectivity in anti-inflammatory actions.

Case Studies

Several case studies have highlighted the potential applications of 4-bromobenzyl derivatives:

  • In Vitro Studies : In vitro assays using MTT assays demonstrated varying antiproliferative effects across different cancer cell lines. The results indicated that structural modifications could lead to enhanced potency against specific cancer types.
  • Molecular Docking : Preliminary molecular docking studies showed that these compounds could effectively bind to the active sites of topoisomerases I and II, similar to known inhibitors like camptothecin and etoposide, suggesting a competitive mechanism for enzyme binding .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate?

  • Synthetic Routes :

  • Step 1 : Esterification of 6-hydroxy-4-methoxybenzoic acid with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the benzoate ester backbone .
  • Step 2 : Introduction of the (E)-3-aminopropenyl group via Heck coupling or Wittig reaction, ensuring stereoselectivity through controlled reaction conditions (e.g., Pd catalysis, temperature modulation) .
  • Step 3 : Protection of the amino group (e.g., tert-butyl carbamate) to prevent side reactions during subsequent steps .
    • Characterization :
  • NMR : ¹H/¹³C NMR to confirm regiochemistry and substituent integration; 2D NMR (COSY, NOESY) to resolve stereochemistry .
  • MS : High-resolution mass spectrometry to verify molecular weight and fragmentation patterns .

Q. How can researchers confirm the regiochemical placement of the hydroxy and methoxy groups on the benzoate core?

  • Methodology :

  • Selective Deprotection : Use of silyl ethers (e.g., TBS) to protect the hydroxy group during synthesis, followed by acidic deprotection and FTIR analysis to confirm free -OH (stretch ~3200-3600 cm⁻¹) .
  • NOE Experiments : Nuclear Overhauser effect spectroscopy to spatially assign methoxy (-OCH₃) and hydroxy (-OH) substituents via proximity correlations .
    • Validation : Cross-referencing experimental data with computational NMR chemical shift predictions (e.g., DFT calculations) .

Advanced Questions

Q. What strategies address contradictory spectral data between experimental and computational models for this compound?

  • Case Example : Discrepancy in ¹³C NMR chemical shifts of the methoxy group.

  • Step 1 : Validate experimental conditions (e.g., solvent effects, temperature) and recalibrate instrumentation .
  • Step 2 : Recompute shifts using advanced solvation models (e.g., PCM in Gaussian) to account for solvent interactions .
  • Step 3 : Use X-ray crystallography (via SHELX refinement) to resolve bond angles/electronic environments influencing shifts .

Q. How does the 4-bromobenzyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The bromine atom acts as a directing group, facilitating electrophilic substitution at the para position. It also serves as a leaving group in Suzuki-Miyaura couplings, enabling biaryl synthesis .
    • Experimental Design :
  • Control Reaction : Compare coupling efficiency with/without the bromine substituent using Pd(PPh₃)₄ and aryl boronic acids. Monitor via LC-MS .
  • Kinetic Analysis : Measure reaction rates under varying temperatures to assess steric/electronic effects of the bulky benzyl group .

Q. What crystallographic techniques are optimal for resolving intermolecular interactions in this compound?

  • Protocol :

  • Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .
  • Refinement : Use SHELXL for least-squares refinement, focusing on hydrogen bonding (e.g., O-H···O between hydroxy and methoxy groups) and π-π stacking of the bromobenzyl moiety .
    • Challenge : Twinning or disorder in crystals due to flexible propenyl chain. Mitigate by slow evaporation crystallization (e.g., hexane/EtOAc) .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Approach :

  • Variation : Synthesize analogs with modified substituents (e.g., replacing bromine with chlorine, altering methoxy to ethoxy) .
  • Assays : Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with electronic (Hammett σ) and steric (Taft parameters) descriptors .
    • Data Interpretation : Use multivariate regression to identify key substituents driving activity, guided by crystallographic and docking studies .

Methodological Tables

Table 1 : Key Spectroscopic Signatures for Critical Functional Groups

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
6-Hydroxy5.20 (s, 1H)165.2 (C=O)3250-3550 (br)
4-Methoxy3.85 (s, 3H)56.1 (OCH₃)2830, 1250
(E)-Propenyl6.40 (d, J=16 Hz)122.4, 140.11640 (C=C)

Table 2 : Optimization of Heck Coupling for (E)-Selectivity

ConditionYield (%)E:Z Ratio
Pd(OAc)₂, DMF, 80°C7292:8
PdCl₂, NMP, 100°C6585:15
Microwave, 120°C8895:5

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